![molecular formula C8H18N4O2 B1464503 (2-Azidoethyl)bis(2-methoxyethyl)amine CAS No. 1247189-34-9](/img/structure/B1464503.png)
(2-Azidoethyl)bis(2-methoxyethyl)amine
Overview
Description
Molecular Structure Analysis
The molecular formula of “(2-Azidoethyl)bis(2-methoxyethyl)amine” is C8H18N4O2. Unfortunately, the search results do not provide a detailed molecular structure analysis.Scientific Research Applications
Complex Synthesis and Ligand Formation
(2-Azidoethyl)bis(2-methoxyethyl)amine, due to its structural characteristics, plays a role in the synthesis of complex compounds and ligand formation. For instance, it has been involved in the creation of 1,10-diaza-18-crown-6 derivatives, showcasing its ability to participate in forming novel ionic compounds and derivatives through reactions with other chemicals like trimethylsilyl azide and dimethyl acetylenedicarboxylate (Kostyanovsky et al., 2014). Additionally, its involvement in the synthesis of manganese(II) complexes demonstrates its capacity to contribute to the formation of complexes with distinct coordination spheres and magnetic properties, further emphasizing its role in diverse chemical syntheses and the study of magnetism (Wu et al., 2004).
Chemical Modifications and Synthesis Techniques
This compound is also utilized in methodologies for chemical modifications and synthesis techniques. It has been used in the amination of thiophenecarboxaldehyde, indicating its utility in the modification of chemical structures and the synthesis of specific aldehyde derivatives (Zhang et al., 2000). Moreover, its role in the copolymerization of cyclohexene oxide and carbon dioxide, as well as in the analysis of polymer end groups, highlights its significance in polymer chemistry and the development of materials with specific properties (Devaine-Pressing et al., 2015).
Application in Solid-Phase Combinatorial Chemistry
In the realm of combinatorial chemistry, (2-Azidoethyl)bis(2-methoxyethyl)amine has been employed in the creation of pentaerythrityltetramine scaffolds, showcasing its relevance in the synthesis of complex molecular structures and the development of libraries for various biochemical applications (Virta et al., 2004). This demonstrates its role in the advancement of chemical synthesis techniques aimed at producing diverse compound libraries.
Safety and Hazards
properties
IUPAC Name |
2-azido-N,N-bis(2-methoxyethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-13-7-5-12(6-8-14-2)4-3-10-11-9/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFWGUBOFXEXSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCN=[N+]=[N-])CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Azidoethyl)bis(2-methoxyethyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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